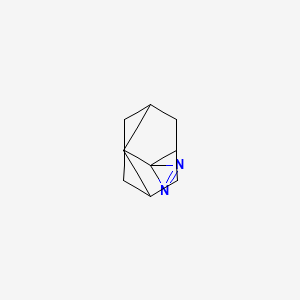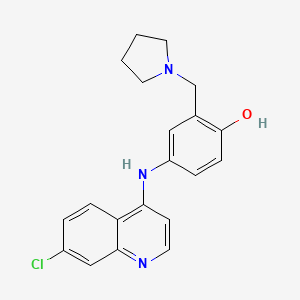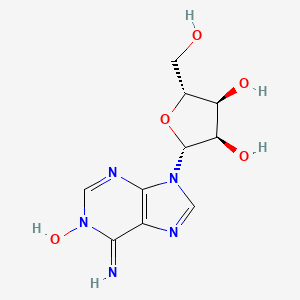
Adenosin-N1-oxid
Übersicht
Beschreibung
Adenosine N1-oxide (ANO) is a naturally occurring molecule found in royal jelly . It is an oxidized product of adenosine at the N1 position of the adenine base moiety . It has been reported to inhibit the secretion of inflammatory mediators by activated macrophages and reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock .
Molecular Structure Analysis
Adenosine N1-oxide has a molecular formula of C10H13N5O5 and a molecular weight of 283.24072 g/mol . The molecule contains a total of 35 bonds, including 22 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
Adenosine N1-oxide has been found to inhibit the secretion of inflammatory mediators by activated macrophages and reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock . This suggests that it may have potential anti-inflammatory effects.Physical And Chemical Properties Analysis
Adenosine N1-oxide has a molecular formula of C10H13N5O5 and a molecular weight of 283.24072 g/mol . The molecule contains a total of 35 bonds, including 22 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Adenosin-N1-oxid (ANO) hat signifikante entzündungshemmende Wirkungen gezeigt. Es hemmt die Sekretion entzündungsfördernder Mediatoren durch aktivierte Makrophagen und reduziert die Letalität bei durch Lipopolysaccharide (LPS) induziertem Endotoxinschock. Dies wird durch die Modulation des PI3K/Akt/GSK-3β-Signalwegs erreicht, der für die Kontrolle der Freisetzung von pro-inflammatorischen Zytokinen entscheidend ist .
Immunregulatorische Aktivitäten
ANO ist strukturell ähnlich wie Adenosin, weist jedoch eine stärkere immunregulatorische Wirkung auf. Seine Fähigkeit, der durch Adenosin-Deaminase vermittelten Umwandlung zu Inosin zu widerstehen, ermöglicht eine längere Halbwertszeit im Blut, was es zu einem potenziellen Kandidaten für klinische Anwendungen in der Immunregulation macht .
Regenerative Medizin
Die Verbindung wurde mit der Förderung der osteogenen und adipozytären Differenzierung in Verbindung gebracht. Dies deutet auf ein mögliches Einsatzgebiet in der regenerativen Medizin hin, insbesondere im Zusammenhang mit der Knochenregeneration und der Adipose-Gewebe-Technik .
Pharmakologisches Potenzial
Aufgrund seiner entzündungshemmenden und immunregulatorischen Eigenschaften weist ANO ein vielversprechendes pharmakologisches Profil auf. Es könnte zu einem Therapeutikum für die Behandlung einer Vielzahl von entzündlichen Erkrankungen entwickelt werden .
Signaltransduktionsforschung
Die Rolle von ANO im PI3K/Akt/GSK-3β-Signalweg bietet ein wertvolles Werkzeug für die Forschung in der Signaltransduktion. Das Verständnis, wie ANO diesen Weg beeinflusst, kann Einblicke in die zellulären Mechanismen liefern, die Entzündungen und Immunität zugrunde liegen .
Toxikologische Studien
Die Auswirkungen von ANO auf die Makrophagenaktivierung und die Zytokinfreisetzung machen es zu einem nützlichen Mittel für toxikologische Studien. Es kann helfen, die toxischen Wirkungen von Substanzen zu verstehen, die Entzündungsreaktionen auslösen .
Anti-Schock-Therapie
Die Fähigkeit von ANO, die Letalität bei LPS-induziertem Endotoxinschock zu reduzieren, deutet auf eine mögliche Anwendung bei der Entwicklung von Anti-Schock-Therapien hin. Dies könnte besonders bei akuten Entzündungszuständen und septischem Schock von Vorteil sein .
Ernährungswissenschaft
ANO kommt in Gelee Royale vor, was seine Relevanz in der Ernährungswissenschaft unterstreicht. Die Untersuchung seiner Wirkungen kann zur Entwicklung von Nahrungsergänzungsmitteln führen, die darauf abzielen, die Immunfunktion zu verbessern und Entzündungen zu reduzieren .
Wirkmechanismus
Target of Action
Adenosine N1-oxide, also known as Adenosine, 1-oxide, primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. They play a crucial role in the immune response.
Mode of Action
Adenosine N1-oxide interacts with its targets, the macrophages, by inhibiting the secretion of inflammatory mediators . It does this at much lower concentrations than adenosine and dipotassium glycyrrhizinate .
Biochemical Pathways
The compound affects the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity. Adenosine N1-oxide exerts anti-inflammatory effects through this pathway and promotes osteogenic and adipocyte differentiation .
Pharmacokinetics
It is known that it is refractory to adenosine deaminase-mediated conversion to inosine . This suggests that it may have a longer half-life in the blood compared to adenosine, potentially leading to increased bioavailability.
Result of Action
The result of Adenosine N1-oxide’s action is the inhibition of the secretion of inflammatory mediators by activated macrophages . This leads to a reduction in inflammation. In fact, it has been shown to reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock .
Action Environment
The environment can influence the action, efficacy, and stability of Adenosine N1-oxide. It is worth noting that Adenosine N1-oxide is found in royal jelly , a substance produced by honey bees, suggesting that it is stable in the environment of a beehive.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Adenosine N1-oxide has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of inflammatory mediators by activated macrophages . It was found to be superior to synthetic adenosine receptor (AR)-selective agonists in suppressing the secretion of a broad spectrum of pro-inflammatory cytokines .
Cellular Effects
Adenosine N1-oxide has significant effects on various types of cells and cellular processes. It inhibits the secretion of inflammatory mediators at much lower concentrations than adenosine when used with peritoneal macrophages and THP-1 cells that were stimulated by LPS plus IFN-γ . It also significantly reduced lethality of LPS-induced endotoxin shock .
Molecular Mechanism
The molecular mechanism of action of Adenosine N1-oxide involves its interaction with various biomolecules. It has been suggested that the up-regulation of the anti-inflammatory transcription factor c-Fos is, at least in part, involved in the Adenosine N1-oxide-induced suppression of pro-inflammatory cytokine secretion .
Temporal Effects in Laboratory Settings
The effects of Adenosine N1-oxide over time in laboratory settings have been studied. It has been found to inhibit secretion of inflammatory mediators at much lower concentrations than adenosine and GK2 when used with peritoneal macrophages and THP-1 cells that were stimulated by LPS plus IFN-γ .
Dosage Effects in Animal Models
The effects of Adenosine N1-oxide vary with different dosages in animal models. Reflecting its potent anti-inflammatory effects in vitro, intravenous administration of Adenosine N1-oxide significantly reduced lethality of LPS-induced endotoxin shock .
Metabolic Pathways
It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .
Transport and Distribution
It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .
Subcellular Localization
It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .
Eigenschaften
IUPAC Name |
2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLZHVITNUFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14215-95-3, 146-92-9, 7013-17-4 | |
| Record name | NSC135656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC128561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



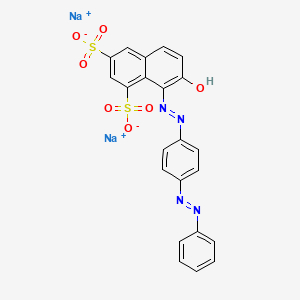
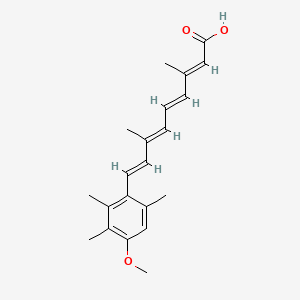
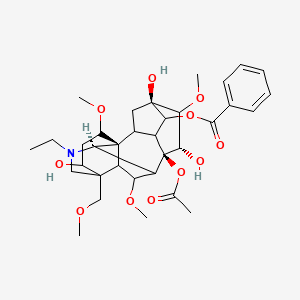
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
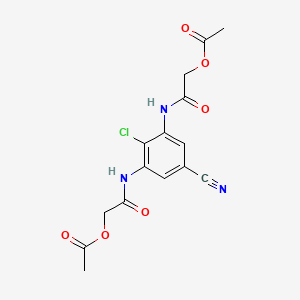
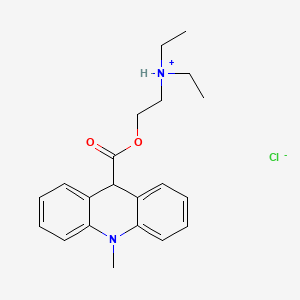

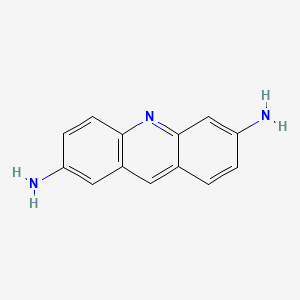

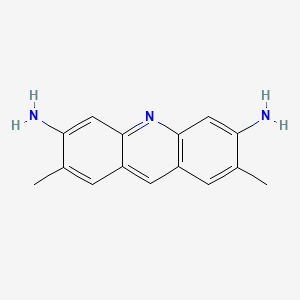

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
